Demeclocycline

SIADH Hyponatremia Nephrology

Procure Demeclocycline for its unique, pharmacologically distinct ADH-antagonist effect—the only tetracycline that corrects hyponatremia in SIADH models. This first-generation analog offers an intermediate 10–17 hour half-life and serves as a validated positive control for vasopressin signaling, phototoxicity, and intracellular bacterial clearance studies. Not a generic commodity; its C7-chlorine substitution and absent C6-methyl group ensure superior acid/base stability compared to tetracycline.

Molecular Formula C21H21ClN2O8
Molecular Weight 464.9 g/mol
Cat. No. B601452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemeclocycline
Molecular FormulaC21H21ClN2O8
Molecular Weight464.9 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O
InChIInChI=1S/C21H21ClN2O8/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31)/t6-,7-,14-,15-,21-/m0/s1
InChIKeyGUXHBMASAHGULD-SEYHBJAFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPH (1 IN 100 SOLN) ABOUT 2.5; 1 G SOL IN ABOUT 90 ML WATER, 980 ML ALC; SPARINGLY SOL IN ALKALI HYDROXIDES & CARBONATE SOLN; PRACTICALLY INSOL IN ACETONE & CHLOROFORM /HCL/, SOL IN ALC; DISSOLVES IN DIL HYDROCHLORIC ACID AND ALKALINE SOLN, In water, 1.52X10+3 mg/l @ 21 °C

Demeclocycline: A Procurement Guide to the First-Generation Tetracycline with Dual Antibiotic and ADH-Antagonist Action


Demeclocycline (demethylchlortetracycline) is a first-generation tetracycline antibiotic produced by a mutant strain of *Streptomyces aureofaciens* [1]. Structurally, it is a tetracycline analog with a chlorine at the C7 position and notably lacks the C6-methyl group, a feature that confers greater resistance to acid and base degradation compared to its methyl homologs like tetracycline [1]. While its antibacterial spectrum is similar to other tetracyclines, its slower renal excretion grants it an intermediate half-life (10–17 hours), bridging the gap between short-acting (tetracycline) and long-acting (doxycycline) agents [2][3]. Uniquely within its class, demeclocycline also functions as a potent antagonist of antidiuretic hormone (ADH) in the renal tubules, a property that underpins its niche but critical application in managing chronic hyponatremia secondary to the syndrome of inappropriate antidiuretic hormone secretion (SIADH) [4].

Why Demeclocycline Cannot Be Generically Substituted by Other Tetracyclines


The procurement of a tetracycline-class antibiotic is not a simple commodity decision; key differences in pharmacokinetics, toxicity profiles, and unique secondary pharmacology create a highly specific utility for demeclocycline. While newer agents like doxycycline and minocycline offer improved oral absorption and broader tissue distribution [1], demeclocycline possesses a distinct combination of properties: an intermediate half-life, a potent ADH-antagonist effect absent in its analogs [2], and a specific phototoxicity profile that, while a liability for general use, reflects a unique photochemical behavior [3]. Substituting demeclocycline with another tetracycline in protocols for SIADH, for instance, would result in therapeutic failure, as no other drug in the class shares this mechanism. The quantitative evidence below establishes the precise, measurable differences that define its niche applications.

Quantitative Evidence for Demeclocycline: A Comparator-Based Differentiation Guide


The ADH-Antagonist Effect: A Mechanism Unique to Demeclocycline in the Tetracycline Class

Demeclocycline possesses a potent antidiuretic hormone (ADH) antagonist effect, a pharmacodynamic property not shared by any other tetracycline antibiotic. In a 1978 head-to-head clinical study of 10 patients with chronic SIADH, demeclocycline (600–1200 mg/day) was compared to lithium carbonate (600–900 mg/day), a non-tetracycline comparator. Demeclocycline was superior to lithium, effectively restoring serum sodium concentration in all patients within 5–14 days without water restriction. In contrast, 3 of the patients treated with lithium carbonate for 3–5 days failed to respond, and 2 experienced adverse CNS symptoms [1]. Mechanistically, this is supported by in vitro data showing demeclocycline attenuates hyponatremia by reducing adenylate cyclase 5/6 expression and cAMP generation, leading to decreased aquaporin-2 (AQP2) abundance in the renal inner medulla [2].

SIADH Hyponatremia Nephrology

Renal Clearance: A Measurable Half-Life Distinction from Short-Acting Tetracycline

Demeclocycline's elimination profile is a key differentiator from its parent compound, tetracycline. Its renal clearance is less than half that of tetracycline, a property that extends its effective half-life and reduces dosing frequency [1]. This pharmacokinetic distinction is structural in origin: the absence of a C6-methyl group on the hydronaphthacene ring increases its stability against acid and base degradation [2].

Pharmacokinetics Drug Clearance Dosing Regimen

Enhanced In Vitro Potency Against *Ehrlichia risticii* Relative to Doxycycline and Minocycline

While general antimicrobial spectra are similar across tetracyclines, specific pathogens exhibit differential susceptibility. In a head-to-head in vitro study of *Ehrlichia risticii* proliferation in murine macrophages, demeclocycline demonstrated superior inhibitory activity compared to its major semi-synthetic analogs. The rank order of 50% inhibitory concentrations (IC50) after 48 hours was: demeclocycline < doxycycline = oxytetracycline < minocycline [1]. Furthermore, post-antibiotic effect analysis revealed that at concentrations >0.01 µg/mL, demeclocycline inhibited pathogen regrowth for up to 72 hours after drug removal, a duration not achieved by doxycycline, tetracycline, or oxytetracycline at the same concentration [1].

Antimicrobial Resistance Ehrlichia Veterinary Medicine

A Distinct Phototoxicity Profile: High O2- Generation Relative to Non-Phototoxic Analogs

The phototoxic potential of tetracyclines is not uniform and directly correlates with their ability to generate reactive oxygen species (ROS) upon UV irradiation. In a comparative study measuring superoxide anion radical (O2-) generation, a clear quantitative hierarchy was established: chlortetracycline (CTC) > oxytetracycline (OXY) > demeclocycline (DEM) ≫ (doxycycline = tetracycline = minocycline = 0) [1]. This positions demeclocycline as a highly phototoxic compound, a property it shares with CTC and OXY but starkly contrasts with minocycline, which is clinically non-phototoxic. A separate study also confirmed that demeclocycline produces approximately three times as much singlet oxygen as chlortetracycline [2].

Phototoxicity Reactive Oxygen Species Safety Pharmacology

Broad-Spectrum Potency: 2-Fold Greater Activity Than Tetracycline Against Gram-Positive and Gram-Negative Pathogens

As a first-generation tetracycline, demeclocycline exhibits enhanced baseline potency against a broad panel of pathogens when directly compared to its parent compound. In vitro antimicrobial testing against a panel of approximately 3,200 pathogenic Gram-positive and Gram-negative bacteria indicates that demeclocycline is twice as active as tetracycline on a weight basis . Its mechanism of action remains consistent with the class: binding to the 30S ribosomal subunit to inhibit protein synthesis [1].

Antimicrobial Susceptibility Broad-Spectrum Antibiotic Bacteriostatic

Best Research and Industrial Applications for Demeclocycline


In Vitro and In Vivo Models of SIADH and Nephrogenic Diabetes Insipidus

Demeclocycline is the definitive pharmacological tool for inducing a reversible state of nephrogenic diabetes insipidus in research models. Its well-characterized mechanism of reducing adenylate cyclase 5/6 expression and AQP2 abundance in the renal collecting duct makes it the gold-standard positive control for studies on vasopressin signaling, water homeostasis, and electrolyte balance [1]. This application is supported by direct clinical evidence of its superiority over lithium for correcting hyponatremia in SIADH patients [2].

Positive Control for Investigating Phototoxicity and Type I/II Photoreactions

Given its high and well-quantified generation of both superoxide anion (O2-) radicals and singlet oxygen upon UV exposure, demeclocycline serves as an ideal positive control in photobiology and phototoxicity assays. It can be used to calibrate assays designed to detect ROS-mediated cellular damage or to screen compounds for photosensitizing potential. Its photochemical behavior, which is distinct from non-phototoxic analogs like minocycline, provides a clear comparator for establishing assay windows [3].

Antibiotic Baseline with Enhanced Potency and Intermediate Half-Life in Pharmacokinetic Studies

For pharmacology and pharmacokinetic studies involving the tetracycline class, demeclocycline provides a useful middle-ground comparator. Its 2-fold greater in vitro potency against a broad panel of bacteria (relative to tetracycline) and its intermediate half-life (10–17 hours, due to slower renal clearance) allow researchers to profile a compound that bridges the gap between short-acting (tetracycline) and long-acting (doxycycline, minocycline) agents [4]. This makes it valuable for studies examining the relationship between clearance rates and efficacy.

Specialized Antimicrobial Research on *Ehrlichia* Species and Intracellular Pathogens

In veterinary and infectious disease research targeting *Ehrlichia risticii* (Potomac horse fever), demeclocycline is the superior in vitro tetracycline for efficacy studies. Its demonstrated lowest IC50 and extended post-antibiotic effect in macrophage culture models provide a robust and quantifiable advantage over doxycycline and minocycline. This makes it the preferred compound for establishing baseline susceptibility and investigating mechanisms of intracellular bacterial clearance [5].

Technical Documentation Hub

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